

# Part 1: Physicochemical and Structural Characterization

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## Compound of Interest

Compound Name: (6-Fluoroisoquinolin-5-yl)methanol

Cat. No.: B12824207

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**(6-Fluoroisoquinolin-5-yl)methanol** belongs to the family of isoquinoline alkaloids, a class of compounds known for a wide array of biological activities, including anticancer and antimicrobial effects.<sup>[4]</sup> The introduction of a fluorine atom at the 6-position is a key structural modification. Fluorine's high electronegativity and small size can alter the electronic distribution of the aromatic system, influence binding interactions with biological targets, and block sites of metabolic degradation.<sup>[2][3]</sup>

## Core Properties Summary

The fundamental properties of **(6-Fluoroisoquinolin-5-yl)methanol** are summarized below. These data are crucial for planning synthetic transformations, designing purification protocols, and formulating for biological assays.

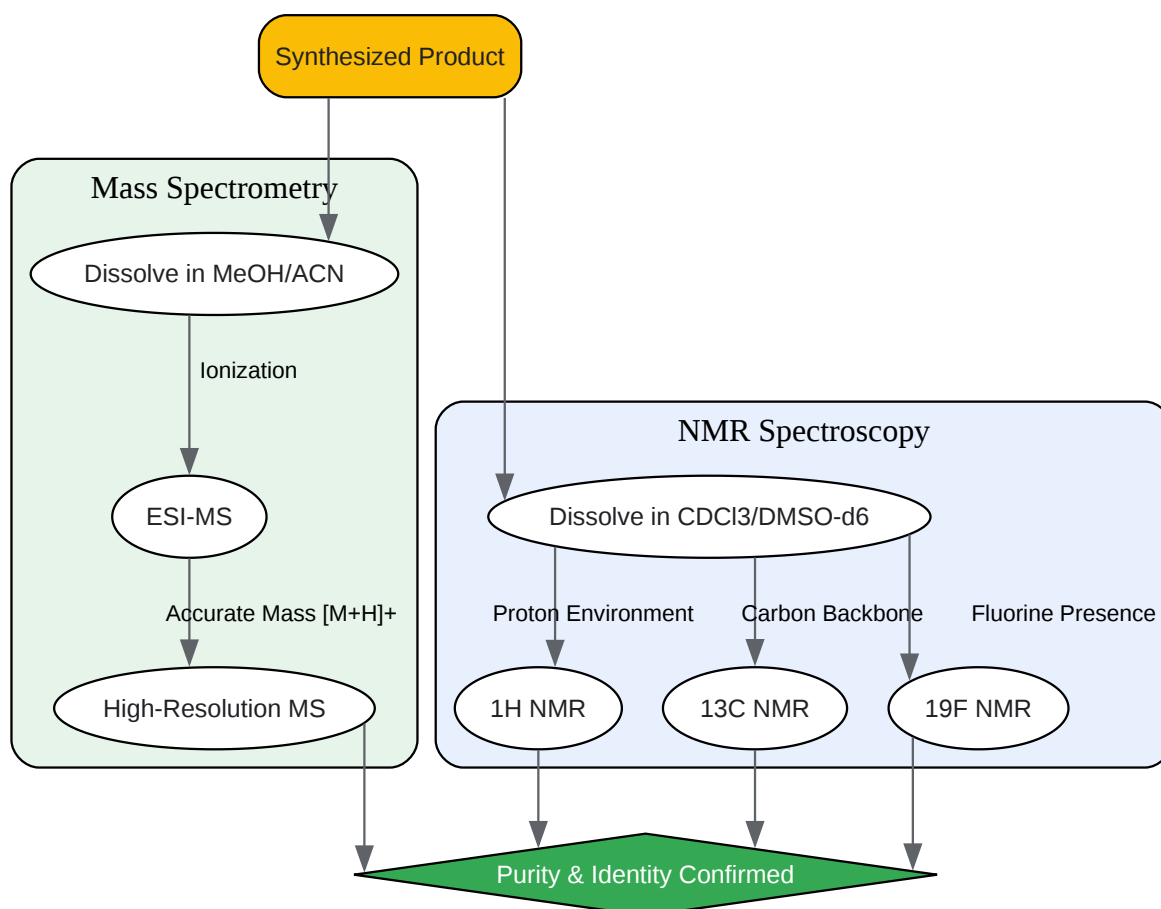
Property	Value	Source / Method
Molecular Formula	C <sub>10</sub> H <sub>8</sub> FNO	---
Molecular Weight	177.18 g/mol	Calculated / Consistent with Isomer Data[5]
Appearance	Off-white to pale yellow solid (Predicted)	Inferred from similar compounds[6]
Solubility	Soluble in Methanol, DMSO, Chloroform	Inferred from related structures
CAS Number	Not available in searched literature	---
InChI Key	(Predicted)	---

## Part 2: Synthesis and Mechanistic Considerations

A robust and reproducible synthetic route is paramount for obtaining high-purity **(6-Fluoroisoquinolin-5-yl)methanol** for research purposes. While various methods exist for constructing the isoquinoline core, the following outlines a modified Pictet-Gams reaction, a reliable approach for generating isoquinolines from  $\beta$ -hydroxy- $\beta$ -phenethylamides. This method is chosen for its efficiency in creating the specific substitution pattern required.

### Proposed Synthetic Workflow

The synthesis begins with a commercially available fluorinated benzaldehyde, which is converted to the target molecule over several steps. Each step is designed to proceed with high yield and facilitate straightforward purification.



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Caption: Standard analytical workflow for structural verification.

## Protocol 1: NMR Spectroscopic Analysis

- **Sample Preparation:** Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard NMR tube. [7]2. **<sup>1</sup>H NMR:** Acquire a proton spectrum. Expect to see characteristic signals for the aromatic protons on the isoquinoline core, a singlet for the benzylic CH<sub>2</sub> protons, and a broad singlet for the hydroxyl proton. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.

- $^{13}\text{C}$  NMR: Acquire a carbon spectrum. This will confirm the presence of 10 distinct carbon environments. Key signals include the benzylic carbon (~60-65 ppm) and the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant ( $^1\text{JCF} \approx 240\text{-}250$  Hz). [8]4.  $^{19}\text{F}$  NMR: Acquire a fluorine spectrum. A single resonance will confirm the presence of the single fluorine atom on the molecule.

## Protocol 2: Mass Spectrometry Analysis

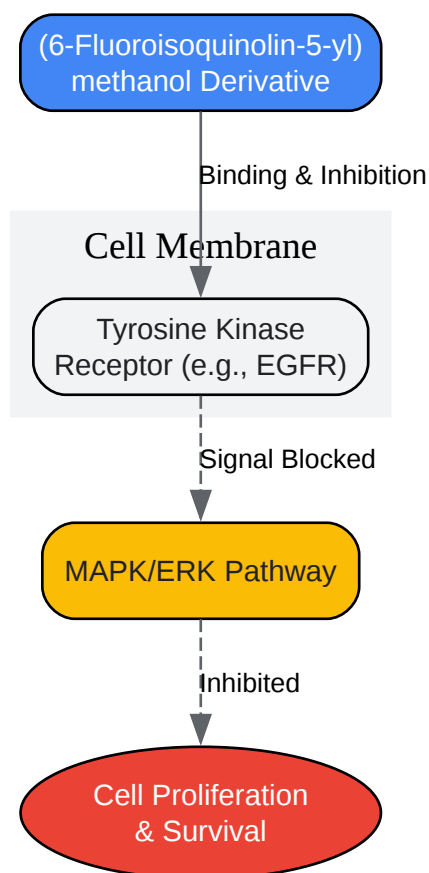
- Sample Preparation: Prepare a dilute solution (e.g., 10-100  $\mu\text{g/mL}$ ) of the compound in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation. [9]2. Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This soft ionization technique is ideal for preserving the molecular ion. [10]3. Analysis:
  - Full Scan MS: Acquire a full scan to identify the protonated molecular ion  $[\text{M}+\text{H}]^+$  at  $m/z$  178.18.
  - High-Resolution Mass Spectrometry (HRMS): Use an Orbitrap or TOF analyzer to determine the accurate mass of the molecular ion. [11]The measured mass should be within 5 ppm of the calculated exact mass for  $\text{C}_{10}\text{H}_9\text{FNO}^+$ , providing definitive confirmation of the elemental composition.

## Part 4: Applications in Drug Discovery and Chemical Biology

The **(6-Fluoroisoquinolin-5-yl)methanol** scaffold is a privileged structure in medicinal chemistry. Its potential lies in its utility as a versatile intermediate for synthesizing more complex molecules targeting a range of diseases.

- Kinase Inhibitors: The isoquinoline core is present in numerous kinase inhibitors. The hydroxyl group of **(6-Fluoroisoquinolin-5-yl)methanol** can be used as a handle to introduce side chains that occupy the ATP-binding pocket of various kinases.
- GPCR Ligands: Modifications of the isoquinoline ring and the methanol group can lead to potent and selective ligands for G-protein coupled receptors.
- Antimicrobial Agents: Fluoroquinolone antibiotics, a related class of compounds, demonstrate the importance of the fluorinated heterocyclic core for antibacterial activity.

[2] This building block could be used to develop novel antimicrobial compounds.



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Caption: Inhibition of a generic kinase pathway by a hypothetical derivative.

## Part 5: Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

- Hazard Identification: While specific data for this compound is unavailable, related aromatic amines and fluorinated heterocycles can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [6][12]\* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound. [13]\* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [14]\* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [5]

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